Rubiadin

Description

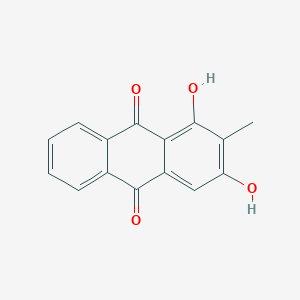

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZTUXPRIUZXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151651 | |

| Record name | Rubiadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-02-2 | |

| Record name | Rubiadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubiadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubiadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Rubiadin

This technical guide provides a comprehensive overview of Rubiadin, a naturally occurring anthraquinone with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its natural origins and complex biosynthetic pathways.

Natural Sources of this compound

This compound, a 1,3-dihydroxy-2-methyl anthraquinone, is predominantly found in terrestrial plants, particularly within the Rubiaceae family. It has been isolated from various parts of these plants, including the roots, rhizomes, and stems. The primary and most commercially significant sources of this compound are Rubia cordifolia (Indian Madder) and Morinda officinalis.[1][2] It is also a known constituent of Rubia tinctorum (Common Madder) and the adventitious roots of Morinda citrifolia (Noni).[3][4] Beyond its presence in individual plant species, this compound has been identified in traditional herbal formulations, such as the Ayurvedic preparation "Manjisthadi churna" and the traditional Chinese medicine decoctions "Jia-Jian-Di-Huang-Yin-Zi" and "Er Xian".[1]

Table 1: Plant and Other Natural Sources of this compound

| Plant Species (Family) | Part of Plant | Other Natural Sources |

| Rubia cordifolia (Rubiaceae) | Roots | Manjisthadi churna (Ayurvedic medicine) |

| Morinda officinalis (Rubiaceae) | Roots | Jia-Jian-Di-Huang-Yin-Zi (Traditional Chinese Medicine) |

| Rubia tinctorum (Rubiaceae) | Roots | Er Xian (Traditional Chinese Medicine) |

| Morinda citrifolia (Noni) (Rubiaceae) | Adventitious Roots | |

| Prismatomeris tetrandra (Rubiaceae) | Herb | |

| Ophiorrhiza shendurunii (Rubiaceae) | Not specified |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 2: Quantitative Data of this compound in Various Natural Sources

| Plant Species | Part of Plant | Method of Quantification | This compound Content |

| Morinda citrifolia (Noni) | Adventitious Roots | HPLC | ≥ 0.58% of dry weight |

| Rubia cordifolia | Roots | RP-HPLC | Varies by geographical accession |

| Rubia cordifolia | Aerial Parts | RP-HPLC | Varies by geographical accession |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of two major metabolic pathways: the chorismate/o-succinylbenzoic acid (OSB) pathway for the formation of rings A and B, and the non-mevalonate (MEP) pathway for the synthesis of ring C.

This pathway, originating from the shikimate pathway, is responsible for the formation of the dihydroxynaphthoic acid (DHNA) moiety, which constitutes rings A and B of the anthraquinone scaffold.

The key steps are:

-

Chorismate to Isochorismate: The pathway initiates with chorismate, a key intermediate of the shikimate pathway. The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate.

-

Isochorismate to o-Succinylbenzoate (OSB): Isochorismate is then converted to o-succinylbenzoate (OSB) by the action of OSB synthase (OSBS), which requires α-ketoglutarate and thiamine diphosphate (TPP) as cofactors.

-

OSB to DHNA: OSB is subsequently activated to its CoA ester by OSB:CoA ligase. This activated intermediate then undergoes a ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

The C5 isoprene unit, isopentenyl pyrophosphate (IPP), required for the formation of ring C, is primarily synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plants of the Rubiaceae family.

The key steps are:

-

Pyruvate and Glyceraldehyde-3-phosphate to MEP: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted to MEP.

-

MEP to IPP and DMAPP: Through a series of enzymatic reactions, MEP is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The final steps in this compound biosynthesis involve the prenylation of the DHNA moiety with a C5 isoprene unit derived from the MEP pathway, followed by cyclization and subsequent modifications.

-

Prenylation of DHNA: A prenyltransferase catalyzes the attachment of an isoprenoid side chain (from IPP or DMAPP) to the DHNA core.

-

Cyclization and Modification: The prenylated intermediate undergoes cyclization to form the tricyclic anthraquinone skeleton. Subsequent hydroxylation and methylation reactions lead to the final structure of this compound.

Experimental Protocols

A common method for the isolation of this compound from the roots of Rubia cordifolia involves solvent extraction and subsequent chromatographic separation.

Protocol:

-

Extraction: The powdered root material of R. cordifolia is extracted with 50% aqueous ethanol using cold percolation. The resulting extract is then concentrated under reduced pressure using a rotary evaporator.

-

Partitioning: The dried extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove nonpolar impurities. The aqueous-methanolic layer is retained and further partitioned with chloroform.

-

Chromatographic Purification: The chloroform fraction, which is enriched with this compound, is subjected to column chromatography over silica gel. Elution with a gradient of petroleum ether and ethyl acetate allows for the separation of this compound from other constituents.

-

Crystallization: The fractions containing pure this compound are combined, concentrated, and the compound is crystallized from methanol to yield pure this compound.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for the quantitative determination of this compound in plant extracts.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a pump, a PDA or UV detector, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The eluent is monitored at a wavelength of approximately 280-300 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extracts is then determined by comparing the peak area with the calibration curve.

References

- 1. Chemistry, Biosynthesis, Physicochemical and Biological Properties of this compound: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rubiadin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiadin, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated primarily from plants of the Rubia and Morinda species, this compound exhibits potent antioxidant, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it details established experimental protocols for its isolation and synthesis and explores the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name 1,3-dihydroxy-2-methylanthracene-9,10-dione, is a key bioactive constituent of various medicinal plants.[1][2][3] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₄ | [1][2] |

| Molecular Weight | 254.24 g/mol | |

| CAS Number | 117-02-2 | |

| Appearance | Yellow powder/needles | |

| Melting Point | 290-304 °C | |

| Solubility | Soluble in DMF and DMSO | |

| Canonical SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| InChIKey | IRZTUXPRIUZXMP-UHFFFAOYSA-N |

Spectroscopic Data for Structural Elucidation

The chemical structure of this compound has been unequivocally confirmed through various spectroscopic techniques. The characteristic spectral data are indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 600 MHz) | ¹³C NMR (CDCl₃, 150 MHz) |

| δ 13.02 (1H, s, 1-OH) | δ 186.2 (C-10) |

| δ 11.25 (1H, s, 3-OH) | δ 181.78 (C-9) |

| δ 8.18 (1H, d, J=7.2 Hz, H-8) | δ 162.81 (C-1) |

| δ 8.15 (1H, d, J=7.2 Hz, H-5) | δ 162.4 (C-3) |

| δ 7.86 - 7.91 (2H, m, H-6, H-7) | δ 134.5 (C-6 or 7) |

| δ 7.23 (1H, s, H-4) | δ 134.40 (C-6 or 7) |

| δ 2.05 (3H, s, -CH₃) | δ 132.97 |

| δ 132.86 | |

| δ 131.70 | |

| δ 126.66 (C-5 or 8) | |

| δ 126.33 (C-5 or 8) | |

| δ 117.30 | |

| δ 108.93 | |

| δ 107.32 (C-4) | |

| δ 8.03 (CH₃) |

The NMR data is referenced from a study by Kumar et al. (2014).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Spectroscopic Method | Characteristic Peaks/Wavelengths |

| IR (KBr) νₘₐₓ/cm⁻¹ | 3396 (-OH), 1660 & 1624 (C=O), 1589 (aromatic C=C) |

| UV (MeOH) λₘₐₓ/nm | 245, 279, 412 |

The IR and UV-Vis data are referenced from a study by Kumar et al. (2014).

Experimental Protocols

Isolation of this compound from Rubia cordifolia

The following protocol outlines a common method for the extraction and isolation of this compound from the roots of Rubia cordifolia:

-

Extraction: The dried and powdered roots of Rubia cordifolia are subjected to Soxhlet extraction with methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is dissolved in 80% aqueous methanol and partitioned with n-hexane to remove nonpolar impurities.

-

Column Chromatography: The methanolic fraction is concentrated and subjected to column chromatography on silica gel. Gradient elution is performed using a solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, acetone, and methanol.

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by recrystallization, often from a solvent mixture like toluene-hexane, to yield pure this compound.

Chemical Synthesis of this compound

A two-step synthetic route to this compound has been reported:

-

Friedel-Crafts Acylation: Phthalic anhydride is reacted with 2,6-dihydroxytoluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like 1,1,2,2-tetrachloroethane. This step yields 2-(2',4'-dihydroxy-3'-methyl)benzoylbenzoic acid.

-

Cyclization: The intermediate from the first step is then subjected to cyclization via dehydration. This is typically achieved by heating in the presence of concentrated sulfuric acid and fused boric acid to yield this compound.

Biological Activities and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant properties. The molecular mechanisms underlying these activities are a subject of ongoing research.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

Rubiadin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Rubiadin, a natural anthraquinone, exerts its anticancer effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

This compound, a 1,3-dihydroxy-2-methyl anthraquinone primarily isolated from the plant Rubia cordifolia, has demonstrated significant potential as an anticancer agent.[1][2][3] Its primary mechanisms of action against cancer cells include the induction of apoptosis, induction of cell cycle arrest, and causing DNA damage.[2][4] Furthermore, this compound exhibits photosensitizing properties, making it a candidate for photodynamic therapy (PDT), where it can induce necrosis and apoptosis upon light activation.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Liver Carcinoma | 3.6, 4.4, 4.8 µM | |

| CEM-SS | T-lymphoblastic leukemia | 3 µg/mL | |

| MCF-7 | Breast Carcinoma | 10 µg/mL | |

| MCF-7 | Breast Carcinoma | 1.89 µg/mL | |

| HeLa | Cervical Carcinoma | >30 µg/mL | |

| NCI-H187 | Small-cell lung cancer | 14.2 µg/mL | |

| SW480 | Colon Cancer | Low concentration (necrosis) | |

| HepG2 | Liver Cancer | 44.73 µg/mL |

Table 2: Effect of this compound on Apoptosis-Related Gene Expression in MCF-7 Cells

| Gene | Treatment | Change in Expression | P-value | Reference |

| BAX | IC50 (1.89 µg/mL) this compound | Significant Increase | P < 0.01 | |

| BCL2 | IC50 (1.89 µg/mL) this compound | Significant Decrease | P < 0.05 | |

| BAX/BCL2 Ratio | IC50 (1.89 µg/mL) this compound | Significant Increase | P < 0.05 |

Signaling Pathways

This compound's anticancer activity is mediated through the modulation of several key signaling pathways. The primary pathway implicated is the intrinsic apoptosis pathway. Additionally, some evidence suggests an interaction with the NF-κB signaling pathway.

This compound induces apoptosis in cancer cells through a mechanism involving the modulation of the BAX/BCL2 protein ratio. An increase in this ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3. Activated caspase-3 then cleaves Poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. This cascade ultimately results in DNA fragmentation and programmed cell death.

Caption: this compound-induced intrinsic apoptosis pathway.

In the presence of light, this compound acts as a photosensitizer, leading to the production of singlet oxygen and other reactive oxygen species (ROS). This oxidative stress can cause direct damage to cellular components, leading to necrosis or apoptosis. The apoptotic pathway in PDT involves caspase-3 activation and PARP cleavage, similar to its intrinsic apoptotic mechanism.

Caption: Mechanism of this compound in Photodynamic Therapy.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7, HepG2).

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

References

A Comprehensive Technical Guide to the Biological Activities of Rubiadin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiadin, a 1,3-dihydroxy-2-methyl anthraquinone primarily isolated from the roots of Rubia cordifolia Linn., is a bioactive compound with a rich history in traditional medicine, particularly Ayurveda.[1][2] Modern preclinical research has substantiated many of its historical uses, revealing a broad spectrum of pharmacological activities. This document provides an in-depth technical overview of the multifaceted biological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, antimicrobial, hepatoprotective, and antiosteoporotic effects. Detailed experimental protocols, quantitative data from key studies, and visualizations of associated signaling pathways are presented to support further research and drug development initiatives.

Core Biological Activities of this compound

This compound exhibits a wide array of biological activities, making it a compound of significant interest for therapeutic development. Its major pharmacological effects are summarized below.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and DNA damage.[3] Furthermore, this compound possesses photosensitizing properties, making it a potential agent for photodynamic therapy (PDT). When exposed to light, it can induce necrosis in cancer cells at low concentrations.[2]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It has been shown to be effective in both acute and chronic models of inflammation. The primary mechanism involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This is achieved, in part, through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.

Antioxidant Properties

This compound is a potent antioxidant. It effectively inhibits lipid peroxidation induced by agents like ferrous sulphate and t-butylhydroperoxide in a dose-dependent manner. Its antioxidant capacity has been reported to be superior to that of several standard antioxidants, including EDTA, mannitol, and Vitamin E.

Antimicrobial Activity

This compound displays a broad spectrum of antimicrobial activity. It is effective against the bacterium Staphylococcus aureus and various pathogenic fungal species of Aspergillus and Candida. It has also shown antimalarial activity against Plasmodium falciparum.

Hepatoprotective Effects

Studies have demonstrated that this compound can protect the liver from damage. In animal models of carbon tetrachloride (CCl4)-induced hepatotoxicity, this compound treatment restored elevated serum enzyme levels (SGOT, SGPT, SALP) towards normal and prevented the depletion of glutathione, a key antioxidant in the liver. This indicates a potent hepatoprotective action.

Other Activities

Beyond the activities listed above, this compound has been reported to possess neuroprotective, antiosteoporotic, and antidiabetic properties, highlighting its potential as a versatile therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| HepG2 | Liver Carcinoma | 3.6, 4.4, 4.8 µM | |

| CEM-SS | T-lymphoblastic Leukemia | 3 µg/mL | |

| MCF-7 | Breast Carcinoma | 10 µg/mL | |

| MCF-7 | Breast Carcinoma | 1.89 µg/mL | |

| HeLa | Cervical Carcinoma | >30 µg/mL |

| NCI-H187 | Small-cell Lung Cancer | 14.2 µg/mL | |

Table 2: Antimicrobial Activity

| Organism | Activity Type | Metric | Value | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | Antimalarial | IC₅₀ | 13.00 µg/mL |

| Staphylococcus aureus | Antibacterial | MIC | 32–64 µg/mL | |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.39 to 12.5 µg/mL). A control group receives medium without this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This rodent model is used to evaluate the acute anti-inflammatory effects of this compound.

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., mefenamic acid, 30 mg/kg), and this compound-treated groups (e.g., 0.5 mg/kg).

-

Administration: this compound or the standard drug is administered intraperitoneally (i.p.) or orally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after treatment, 100 µL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Cytokine Analysis: After 4 hours, animals are euthanized, and tissue from the inflamed paw is collected to measure the levels of inflammatory markers like TNF-α using ELISA kits.

In Vivo Hepatoprotective Activity (CCl₄-Induced Hepatotoxicity)

This model assesses the ability of this compound to protect the liver from chemically-induced damage.

-

Animal Model: Wistar rats are used.

-

Treatment Regimen: Animals are pre-treated with this compound orally at various doses (e.g., 50, 100, 200 mg/kg) or a standard hepatoprotective agent (e.g., silymarin) daily for 14 days.

-

Induction of Hepatotoxicity: On the 14th day, liver damage is induced by administering a single dose of carbon tetrachloride (CCl₄) mixed with a vehicle like liquid paraffin or olive oil (e.g., 1:1 ratio) via intraperitoneal injection.

-

Sample Collection: 24 to 48 hours after CCl₄ administration, blood is collected for biochemical analysis of liver function enzymes (SGOT, SGPT, SALP). The animals are then euthanized, and the liver is excised for histopathological examination and analysis of oxidative stress markers (malondialdehyde, reduced glutathione).

-

Analysis: The levels of serum enzymes and liver oxidative stress markers in the this compound-treated groups are compared to the CCl₄-only control group. Liver tissue sections are stained with hematoxylin and eosin to observe cellular damage.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound's anti-inflammatory effects are significantly mediated through the inhibition of the NF-κB pathway. In response to inflammatory stimuli, the inhibitor of kappa B (IκBα) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound interferes with this process, potentially by inhibiting IκBα phosphorylation and degradation.

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

BMP/SMAD Pathway in Iron Metabolism

This compound has been found to modulate iron metabolism by increasing the expression of hepcidin, the master regulator of iron homeostasis. It achieves this through the Bone Morphogenetic Protein 6 (BMP6)/SMAD1/5/9 signaling pathway. Activation of this pathway leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to induce hepcidin gene expression.

Caption: this compound modulates iron metabolism via the BMP6/SMAD signaling pathway.

General Workflow for Anticancer Drug Screening

The process of evaluating a compound like this compound for its anticancer potential follows a logical progression from in vitro screening to more complex biological assessments.

Caption: A typical experimental workflow for evaluating the anticancer potential of this compound.

Conclusion and Future Directions

This compound is a promising natural anthraquinone with a remarkable range of biological activities, supported by a growing body of preclinical evidence. Its potent anticancer, anti-inflammatory, and antioxidant properties make it a strong candidate for further drug discovery and development. However, the mechanisms of action for many of its reported pharmacological effects remain to be fully elucidated.

Future research should focus on:

-

Advanced preclinical studies to confirm its efficacy and safety in more complex disease models.

-

Comprehensive pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

-

Clinical trials to evaluate its therapeutic potential in humans.

-

Structural modifications to potentially enhance its potency and selectivity for specific therapeutic targets.

By addressing these areas, the full therapeutic potential of this compound can be explored, paving the way for its development as a novel therapeutic agent for a variety of diseases.

References

Physicochemical properties of Rubiadin for drug development

An In-depth Technical Guide to the Physicochemical Properties of Rubiadin for Drug Development

Introduction

This compound, a 1,3-dihydroxy-2-methyl anthraquinone, is a naturally occurring compound primarily isolated from the roots of plants such as Rubia cordifolia[1][2][3]. It has garnered significant interest in the scientific community for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects[1][4]. As a promising candidate for new drug discovery, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presents detailed experimental protocols for their characterization, and visualizes key biological pathways it modulates. All quantitative data are summarized in structured tables for clarity and ease of comparison, aiming to equip researchers with the foundational knowledge required for advancing this compound in the drug development pipeline.

Physicochemical and Drug-Likeness Properties

The physicochemical characteristics of a drug candidate are fundamental to its developability. These properties, compiled from various reliable databases, are presented below. This compound's profile suggests good potential for oral bioavailability, as it conforms to Lipinski's rule of five, a widely used guideline to evaluate drug-likeness.

Core Physicochemical Data

The following table summarizes the key physicochemical descriptors for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dihydroxy-2-methylanthracene-9,10-dione | |

| Molecular Formula | C₁₅H₁₀O₄ | |

| Molecular Weight | 254.24 g/mol | |

| Appearance | Yellow needle-shaped crystalline solid | |

| Melting Point | 290 - 302 °C | |

| Boiling Point | 527 °C | |

| Density | 1.5 g/mL | |

| pKa | 6.350 |

Solubility Profile

Solubility is a critical factor affecting drug absorption and formulation. This compound exhibits varied solubility across different solvents.

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | |

| Alkalies | Practically insoluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Ethyl Acetate | Soluble | |

| DMSO | ~0.5 - 6.25 mg/mL | |

| Dimethyl Formamide | ~0.5 mg/mL |

Drug-Likeness and Pharmacokinetic Parameters

These parameters are often predicted using computational models to assess the potential of a compound to be developed into an orally active drug. This compound aligns well with established criteria for drug-likeness.

| Parameter | Value | Reference(s) |

| Log P (Partition Coefficient) | 0.809 - 3.1 | |

| Topological Polar Surface Area | 74.6 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 0 | |

| Lipinski's Rule of Five | Fits all five rules |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of this compound.

Isolation of this compound from Rubia cordifolia

The isolation of this compound is typically performed from the roots of Rubia cordifolia, a well-known source of this compound.

-

Objective: To extract and purify this compound from its natural plant source.

-

Methodology:

-

Preparation: The root parts of R. cordifolia are collected, dried, and ground into a fine powder.

-

Extraction: The powdered root material is subjected to solvent extraction, often using a non-polar solvent like hexane to remove fats and waxes, followed by extraction with a more polar solvent such as ethyl acetate or chloroform to extract the anthraquinones.

-

Purification: The crude extract is concentrated under reduced pressure. Purification is achieved using chromatographic techniques, such as column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Crystallization: Fractions containing this compound are collected, combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent like ethanol or glacial acetic acid to yield pure, yellow, needle-shaped crystals of this compound.

-

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to obtain this compound, allowing for structural modifications.

-

Objective: To synthesize this compound through a two-step chemical reaction.

-

Methodology:

-

Step 1: Condensation Reaction: Phthalic anhydride is condensed with 2,6-dihydroxytoluene. This reaction is carried out in the presence of aluminum chloride in a solvent like dichloroethane, yielding 2-(2ʹ,4ʹ-dihydroxy-3ʹ-methyl) benzoylbenzoic acid.

-

Step 2: Cyclization: The intermediate product from Step 1 undergoes cyclization through dehydration. This is achieved by heating the compound with fused boric acid and concentrated sulfuric acid at 100 °C. This intramolecular ring-closure reaction forms the anthraquinone skeleton, yielding this compound.

-

Structural and Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the structure and determine the physicochemical properties of the isolated or synthesized this compound.

-

Objective: To verify the chemical structure and measure key physical properties.

-

Methodology:

-

Structural Elucidation:

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the arrangement of protons and carbon atoms, confirming the substitution pattern on the anthraquinone core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition (C₁₅H₁₀O₄).

-

-

Melting Point Determination: A calibrated melting point apparatus is used. A small sample of the crystalline solid is heated slowly, and the temperature range over which the solid melts is recorded.

-

Solubility Assessment: A known amount of this compound is added to a fixed volume of a specific solvent (e.g., DMSO, water) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved this compound is then measured, often using UV-Vis spectroscopy, to determine its solubility.

-

Log P Determination (Shake-Flask Method):

-

This compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

After separation of the layers, the concentration of this compound in each phase is determined using UV-Vis spectroscopy or HPLC.

-

The Log P is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Signaling Pathways and Biological Interactions

This compound exerts its biological effects by modulating specific cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Anti-inflammatory and Anti-osteoporotic Effects

This compound has been shown to interfere with key inflammatory pathways, which also play a role in bone metabolism. It can inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways. This inhibition prevents the activation of downstream inflammatory mediators and reduces osteoclast activity, suggesting its potential in treating inflammatory diseases and osteoporosis.

Caption: this compound's inhibition of JNK and NF-κB pathways.

Iron Metabolism Regulation

Recent studies have revealed that this compound plays a role in iron homeostasis. It has been found to increase the expression of hepcidin, the master regulator of iron metabolism, by activating the BMP6/SMAD1/5/9 signaling pathway. This mechanism suggests this compound could be a potential therapeutic agent for iron-overload disorders.

References

- 1. Chemistry, Biosynthesis, Physicochemical and Biological Properties of this compound: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis, Physicochemical and Biological Properties of this compound: A Promising Natural Anthraquinone for New Drug Discovery and Development – ScienceOpen [scienceopen.com]

- 3. dovepress.com [dovepress.com]

- 4. research.monash.edu [research.monash.edu]

Rubiadin: From Traditional Medicine to a Modern Therapeutic Candidate

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Rubiadin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring anthraquinone, has a rich history rooted in traditional medicinal systems, particularly Ayurveda and Traditional Chinese Medicine.[1][2] First scientifically identified in 1981, this compound, primarily isolated from plants of the Rubiaceae family such as Rubia cordifolia and Morinda officinalis, is now a subject of intense scientific scrutiny.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical use of this compound, its physicochemical properties, and a detailed exploration of its diverse pharmacological activities. Quantitative data from key studies are summarized, and detailed experimental protocols for its isolation and analysis are provided. Furthermore, critical signaling pathways modulated by this compound are visualized to offer a deeper understanding of its mechanism of action, positioning it as a promising molecule for future drug discovery and development.

Discovery and Historical Context

Traditional Medicinal Roots

Long before its isolation and characterization, this compound was an active component in traditional remedies. In the Ayurvedic system of medicine, the roots of Rubia cordifolia, known as Manjistha, have been used for centuries to treat a variety of ailments, including blood disorders, skin diseases, and certain types of fevers. Traditional Chinese Medicine also utilizes plants containing this compound, such as Morinda officinalis, for their therapeutic properties. Ethnobotanical records indicate the use of these plants for conditions like jaundice, snake bites, and diabetic ulcers.

Scientific Discovery

The scientific journey of this compound began with its isolation from Rubia cordifolia. Although the plant and its extracts have a long history of use, the specific compound this compound was first isolated and its structure elucidated more recently. It is chemically identified as 1,3-dihydroxy-2-methylanthraquinone. This discovery paved the way for more focused research into its pharmacological properties and potential therapeutic applications.

Physicochemical Properties and Synthesis

This compound is an anthraquinone derivative with the chemical formula C₁₅H₁₀O₄. Its structure consists of a three-ring aromatic system with two hydroxyl groups and one methyl group.

A laboratory synthesis for this compound has been described, which involves the condensation of phthalic anhydride with 2,6-dihydroxytoluene in the presence of aluminium chloride. This is followed by cyclization of the resulting benzoylbenzoic acid derivative using fused boric acid and concentrated sulfuric acid. In nature, this compound is biosynthesized through the polyketide and the chorismate/o-succinylbenzoic acid pathways.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a molecule of significant interest for drug development. These activities include anticancer, anti-inflammatory, antioxidant, antiosteoporotic, hepatoprotective, and neuroprotective effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The underlying mechanisms are believed to involve the induction of apoptosis, as evidenced by the involvement of caspase-3 and PARP cleavage.

Anti-inflammatory and Antiosteoporotic Activities

This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), this compound blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. This anti-inflammatory action is also linked to its antiosteoporotic effects, as it can inhibit osteoclast activity and bone resorption.

Iron Metabolism Regulation

Recent studies have highlighted this compound's role in modulating iron metabolism. It has been found to increase the expression of hepcidin, a key regulator of iron homeostasis, through the BMP6/SMAD1/5/9 signaling pathway. This suggests its potential as a natural compound for managing iron-overload related diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HepG2 | Liver Carcinoma | 3.6, 4.4, 4.8 µM | |

| CEM-SS | T-lymphoblastic leukaemia | 3 µg/mL | |

| MCF-7 | Breast Carcinoma | 10 µg/mL | |

| HeLa | Cervical Carcinoma | >30 µg/mL | |

| NCI-H187 | Small-cell lung cancer | 14.2 µg/mL |

Detailed Experimental Protocols

Isolation of this compound from Rubia cordifolia

This protocol describes a general method for the isolation of this compound from the roots of Rubia cordifolia.

-

Extraction: The dried and powdered roots of Rubia cordifolia are subjected to extraction with a suitable solvent, such as methanol, in a reflux apparatus. The process is repeated to ensure maximum extraction efficiency.

-

Solvent Removal: The combined methanolic extracts are concentrated under vacuum to remove the solvent, yielding a thick paste-like residue.

-

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning using ethyl acetate and water to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is rich in this compound, is concentrated and then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Characterization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized to obtain pure this compound crystals. The structure and purity of the isolated compound are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a validated RP-HPLC method for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A Hi-Qsil C18 column (250×4.6mm) is typically employed.

-

Mobile Phase: A mixture of methanol and water in a ratio of 80:20 (v/v) is used as the mobile phase.

-

Flow Rate: The flow rate is maintained at 1.0 ml/min.

-

Detection: The UV detector is set to a wavelength of 300 nm for the detection of this compound.

-

Retention Time: Under these conditions, this compound typically elutes at a retention time of approximately 8.6-8.7 minutes.

-

Validation: The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and selectivity.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the BMP6/SMAD1/5/9 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for this compound isolation and characterization.

Conclusion and Future Perspectives

This compound stands as a compelling example of a natural product with a rich ethnobotanical history and significant therapeutic potential. Its diverse pharmacological activities, supported by growing preclinical evidence, underscore its promise as a lead compound for the development of new drugs for a range of diseases, including cancer and inflammatory disorders. While the current body of research is promising, further investigations are warranted. Advanced preclinical studies focusing on its pharmacokinetics, bioavailability, and toxicity are essential. Furthermore, well-designed clinical trials will be crucial to translate the promising preclinical findings into tangible clinical benefits. The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic agents.

References

In Silico Exploration of Rubiadin: A Technical Guide to Molecular Docking Studies with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Rubiadin, a naturally occurring anthraquinone, with various protein targets implicated in cancer and other diseases. This document summarizes key binding affinity data, outlines detailed experimental protocols for conducting similar computational analyses, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound and In Silico Docking

This compound, a 1,3-dihydroxy-2-methyl anthraquinone primarily isolated from the roots of Rubia cordifolia, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, in silico docking is a powerful tool to predict the binding affinity and interaction of a small molecule, such as this compound, with a protein target of known three-dimensional structure. This approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity.

Quantitative Docking Data of this compound with Target Proteins

Several studies have investigated the interaction of this compound with various protein targets, primarily focusing on its potential as an anticancer agent. The following tables summarize the reported binding and docking energies from these in silico studies.

Docking Results with Cancer-Associated Proteins

A key study utilized Molegro Virtual Docker to assess the binding affinity of this compound against a panel of cancer-related protein targets. The results, including MolDock Score, Rerank Score, and H-Bond energy, are presented below. A more negative score typically indicates a stronger binding affinity.

| Target Protein PDB ID | Target Name/Function | MolDock Score | Rerank Score | H-Bond Energy | Interacting Amino Acid Residues |

| 3AOX | Not explicitly defined in the source, but studied in the context of cancer. | -76.1811 | -76.5953 | -5.47821 | Ala 1148, Ala 1200, Asp 1203, Glu 1197, Gly 1123, Gly 1202, Gly 1269, Leu 1122, Leu 1196, Leu 1198, Leu 1256, Lys 1150 |

| 6OLX | Not explicitly defined in the source, but studied in the context of cancer. | -88.9413 | -81.2155 | -7.86872 | Arg 102, Asn 101, Asp 181, Gln 185, Gly 182, Ile 183, Leu 83, Lys 179, Phe 81, Ser 141, Thr 142, Tyr 143 |

| 6OSP | Not explicitly defined in the source, but studied in the context of cancer. | -74.9818 | -68.4526 | -2.50000 | Ala 15, Arg 11, Gln 12, Ile 14, Leu 8, Lys 131, Lys 133, Pro 13, Ser 130, Ser 134, Thr 135, Tyr 132 |

| 6SDC | Not explicitly defined in the source, but studied in the context of cancer. | -95.9189 | -87.8921 | -10.4222 | Arg 113, Arg 149, Arg 82, Asp 111, Asp 115, Gln 114, Gly 112, Ile 110, Leu 148, Pro 109, Tyr 150 |

Data sourced from Watroly et al. (2021).

Docking Results with EGFR Tyrosine Kinase

Another study focused on the interaction of this compound with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. The docking was performed using AutoDock.

| Target Protein PDB ID | Target Name | Binding Energy (kJ/mol) | Docking Energy (kJ/mol) | Number of Hydrogen Bonds |

| 2J5F | EGFR Tyrosine Kinase | -7.07 | -7.12 | 2 |

Data sourced from Paarakh et al. (2015).

Experimental Protocols for Molecular Docking

This section provides a generalized yet detailed methodology for performing molecular docking studies with a small molecule like this compound and a target protein. This protocol is based on the common steps used with widely accessible software such as AutoDock.

Software and Resource Requirements

-

Molecular Docking Software: AutoDock Vina, AutoDock 4

-

Molecular Visualization Software: UCSF Chimera, PyMOL, Discovery Studio

-

Protein Structure Database: Protein Data Bank (PDB)

-

Ligand Structure: Can be obtained from databases like PubChem or drawn using chemical drawing software.

Step-by-Step Docking Protocol

-

Protein Preparation:

-

Acquisition: Download the 3D structure of the target protein from the PDB (e.g., 2J5F for EGFR).

-

Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format required by AutoDock.

-

-

Ligand Preparation:

-

Acquisition: Obtain the 3D structure of this compound from a database like PubChem (CID 124062) or draw it using a chemical sketcher and generate a 3D conformation.

-

Protonation and Charge Assignment: Add hydrogen atoms and assign Gasteiger charges.

-

Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the target protein.

-

The center of the grid box is typically defined by the coordinates of the co-crystallized ligand (if available) or by identifying the binding pocket through literature or computational tools.

-

The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.

-

-

Docking Simulation:

-

Use the prepared protein (receptor) and ligand PDBQT files, along with a configuration file specifying the grid box parameters and other docking settings (e.g., exhaustiveness of the search), as input for the docking software (e.g., AutoDock Vina).

-

The software will perform a conformational search, exploring different orientations and conformations of the ligand within the protein's active site.

-

The program will then score these poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The output will be a set of docked conformations (poses) of the ligand, each with a corresponding binding affinity score.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-docked pose in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

-

Visualization of Signaling Pathways and Workflows

To provide a broader context for the targeted proteins, this section includes diagrams of relevant signaling pathways and a generalized workflow for in silico molecular docking. These diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Molecular Docking Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. This compound has been shown to interact with the EGFR tyrosine kinase domain, suggesting a potential mechanism for its anticancer activity.

BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway, which involves SMAD proteins as intracellular messengers, is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. Some studies suggest a link between anthraquinones and the modulation of this pathway.

Conclusion

The in silico docking studies of this compound have provided valuable insights into its potential mechanisms of action, particularly in the context of cancer. The compound exhibits favorable binding affinities for several key protein targets. This technical guide offers a compilation of the available quantitative data, a detailed protocol for conducting further docking studies, and visualizations of relevant signaling pathways. It is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other natural products through computational drug discovery methods. Further in vitro and in vivo validation is necessary to confirm these computational findings and to advance the development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Biosynthesis, Physicochemical and Biological Properties of this compound: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of Rubiadin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiadin, a dihydroxy anthraquinone found predominantly in the roots of Rubia cordifolia and Morinda officinalis, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-osteoporotic agent.[1] A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the current in vivo pharmacokinetic data for this compound, details of key experimental protocols, and an overview of its interaction with relevant signaling pathways.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetics of this compound have been investigated in rats following the oral administration of a Morinda officinalis extract. The key pharmacokinetic parameters are summarized in the table below. The data highlights the impact of a traditional salt-processing method on the oral bioavailability of this compound.

| Parameter | Morinda officinalis Extract (MO) | Salt-Processed Morinda officinalis Extract (SMO) |

| Cmax (µg/mL) | 0.08 ± 0.02 | 0.14 ± 0.03 |

| Tmax (h) | 6.7 ± 1.0 | 7.3 ± 1.2 |

| AUC₀₋t (µg/mL*h) | 0.62 ± 0.15 | 1.23 ± 0.28 |

Caption: Pharmacokinetic parameters of this compound in rats after oral administration of Morinda officinalis extract (40 g/kg). Data is presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

The study by Shi et al. (2020) demonstrated that the salt-processing of Morinda officinalis significantly increased the Cmax and AUC₀₋t of this compound, suggesting that this traditional preparation method enhances its oral bioavailability.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the key protocols employed in the in vivo analysis of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

-

Dosing: Oral gavage administration of Morinda officinalis extract at a dose of 40 g/kg.

Sample Collection and Preparation

-

Blood Sampling: Blood samples (approximately 0.5 mL) were collected from the tail vein at predetermined time points post-dosing.

-

Plasma Preparation: Blood samples were centrifuged to separate the plasma, which was then stored at -20°C until analysis.

Analytical Method: UPLC-MS/MS

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.

-

Chromatographic System: Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transition for this compound was m/z 253.05 → 195.21.

Bioavailability

While the absolute bioavailability of this compound has not been definitively established in the reviewed literature, the study by Shi et al. (2020) provides strong evidence for a significant increase in its relative bioavailability following the salt-processing of Morinda officinalis. This enhancement is likely due to improved solubility or increased absorption of this compound from the gastrointestinal tract. Further studies, including intravenous administration of pure this compound, are required to determine its absolute bioavailability.

Signaling Pathways and Logical Relationships

This compound's Interaction with the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory and neuroprotective effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the phosphorylation of key upstream kinases (IKK), the inhibitory protein IκB, and the p65 subunit of NF-κB. This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of a natural compound like this compound involves a systematic workflow, from initial administration to data analysis.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The available in vivo data indicates that this compound is orally absorbed, and its bioavailability can be significantly enhanced through traditional processing methods. Its pharmacokinetic profile, coupled with its known modulatory effects on key signaling pathways like NF-κB, underscores its potential for further therapeutic development. Future research should focus on determining the absolute bioavailability of this compound and conducting more extensive pharmacokinetic studies, including metabolite identification and tissue distribution, to fully elucidate its disposition in vivo. This will be critical for establishing safe and effective dosing regimens in future clinical applications.

References

- 1. dovepress.com [dovepress.com]

- 2. Chemistry, Biosynthesis, Physicochemical and Biological Properties of this compound: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the Salt-Processing Method on the Pharmacokinetics and Tissue Distribution of Orally Administered Morinda officinalis How. Extract - PMC [pmc.ncbi.nlm.nih.gov]

Rubiadin's Role in Regulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiadin, a naturally occurring anthraquinone found predominantly in the roots of Rubia cordifolia and other related species, has garnered significant interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular note. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms in modulating key inflammatory pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action: Attenuation of Pro-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily through the downregulation of pro-inflammatory signaling cascades. The most well-documented mechanism is its interference with the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. Additionally, evidence suggests potential roles in the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling and the NLRP3 inflammasome, although further direct research on this compound is warranted in these areas.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, leading to the production of numerous pro-inflammatory cytokines, chemokines, and enzymes. This compound has been shown to effectively inhibit this pathway at multiple levels.

Mechanism of Inhibition:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this cascade by:

-

Inhibiting IKK Phosphorylation: By preventing the activation of the IKK complex, this compound blocks the initial step required for IκBα degradation.

-

Suppressing IκBα Phosphorylation and Degradation: this compound has been observed to inhibit the phosphorylation of IκBα, thereby preventing its ubiquitination and degradation. This ensures that NF-κB remains sequestered in the cytoplasm.[1]

-

Preventing p65 Nuclear Translocation: Consequently, this compound effectively suppresses the translocation of the active p65 subunit of NF-κB into the nucleus.[2][3][4]

This multi-level inhibition of the NF-κB pathway leads to a significant reduction in the expression of pro-inflammatory mediators.

References

- 1. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bslonline.org [bslonline.org]

- 3. Apoptosis-associated speck-like protein containing CARD forms specks but does not activate caspase-1 in the absence of NLRP3 during macrophage swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Rubiadin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiadin, a naturally occurring anthraquinone, has garnered significant scientific interest for its diverse pharmacological activities, with its antioxidant properties being a cornerstone of its therapeutic potential. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound and its derivatives, presenting a comprehensive overview of the current scientific evidence. We delve into the quantitative measures of its antioxidant efficacy, detail the experimental protocols for key assays, and visualize the implicated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising antioxidant applications of this compound.

Introduction

This compound, a 1,3-dihydroxy-2-methyl anthraquinone, is a prominent bioactive compound primarily isolated from the roots of plants belonging to the Rubiaceae family, such as Rubia cordifolia.[1] Traditionally used in various systems of medicine, modern scientific inquiry has begun to unravel the molecular mechanisms underlying its therapeutic effects. Among its many documented biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects, its potent antioxidant properties are of particular interest.[1][2]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, such as this compound, can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and modulating intracellular signaling pathways.[3] This guide provides a detailed examination of the antioxidant profile of this compound and its derivatives, offering a foundation for future research and development of novel antioxidant-based therapies.

Quantitative Antioxidant Activity of this compound and Related Compounds

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from the scientific literature, providing a comparative view of its efficacy.

Table 1: Radical Scavenging Activity of this compound

| Assay | Compound | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Source |

| DPPH | This compound | 91.00 ± 1.03 µM | Trolox | 26.36 ± 0.39 µM | |

| ABTS | This compound | 73.44 ± 1.17 µM | Trolox | 14.31 ± 0.05 µM |

Table 2: Radical Scavenging Rate Constants of this compound

| Radical Species | Medium | Rate Constant (k) | Source |

| Hydroxyl Radical (HO•) | Lipid | 2.95 × 10⁸ M⁻¹ s⁻¹ | |

| Hydroxyl Radical (HO•) | Polar | 1.82 × 10¹⁰ M⁻¹ s⁻¹ | |

| Superoxide Anion Radical (O₂•⁻) | Aqueous | 4.93 × 10⁸ M⁻¹ s⁻¹ |

Table 3: Antioxidant Activity of Rubia cordifolia Extracts

| Plant Part & Extract | Assay | IC₅₀ Value (µg/mL) | Source |

| Root (Aqueous Extract) | DPPH | 41.00 | |

| Root (Methanol Extract) | DPPH | 61.95 | |

| Leaves (Aqueous Extract) | DPPH | 67 | |

| Leaves (Alcoholic Extract) | Superoxide Radical Scavenging | 23 |

Note: While these extracts contain this compound, the reported IC₅₀ values reflect the combined activity of all phytochemicals present.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Reaction Mixture: In a microplate or cuvette, a fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound or its derivatives). A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺ radical back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Protocol:

-

Generation of ABTS•⁺ Radical: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•⁺ working solution.

-

Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).

-